1,2-Ethanediol, 1-(2-furanyl)-, (1R)-

Übersicht

Beschreibung

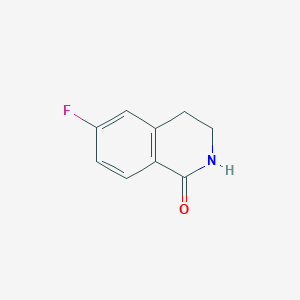

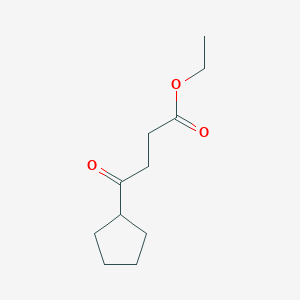

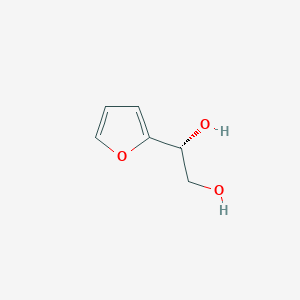

“1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” is a chemical compound with the molecular formula C6H8O3 . It is also known as 2-(D-glycerol -1,2-dihydroxyethyl) furan . This compound is a natural product found in Actinosynnema pretiosum .

Molecular Structure Analysis

The molecular structure of “1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” can be represented by the InChI string:InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 . This indicates that the compound has a furan ring attached to a 1,2-ethanediol group. The molecular weight of the compound is 128.13 g/mol . Physical And Chemical Properties Analysis

The compound “1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” has a molecular weight of 128.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 128.047344113 g/mol . The topological polar surface area of the compound is 53.6 Ų .Wissenschaftliche Forschungsanwendungen

Carbohydrate Derivative and Synthesis Intermediate

1,2-Ethanediol, 1-(2-furanyl)-, (1R)-, also known as 2-(1,2-dihydroxyethyl)-furan, serves as a carbohydrate derivative and chiral furan diol, important for carbohydrate and natural product syntheses. It is a by-product from the acid-catalyzed dehydration of D-hexoses, with improved yields when Hg(II) salts are used. This compound has potential applications as a biofuel source when derived from cellulose, and its synthesis involves acid-catalyzed dehydration reactions on advanced carbohydrate intermediates to avoid racemization and isomer formation issues (Yu & O'Doherty, 2009).

Physical Properties and Handling

The physical properties of 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- include a boiling point of 83–85 °C at 0.01 Torr and solubility in various organic solvents. It is noted for its ability to form a stable endo-peroxide with singlet oxygen and can be polymerized under acidic conditions. Due to potential irritations upon exposure, handling precautions recommend using a fume hood. It can be purified through distillation at reduced pressure and silica gel chromatography (Yu & O'Doherty, 2009).

Biocatalysis and Organic Synthesis

Research into asymmetric conversion and chemoenzymatic synthesis has shown the versatility of ethanediol derivatives in organic synthesis. Candida parapsilosis SYB-1, for instance, was identified as a biocatalyst for the preparation of optically active 1-phenyl-1,2-ethanediol, highlighting the compound's role in producing chiral building blocks. These findings underscore the significance of 1,2-Ethanediol derivatives in facilitating enantioselective biosynthesis, which is crucial for developing pharmaceutical intermediates and fine chemicals (Nie Yao, 2003).

Molecular Interactions and Crystal Structure

Investigations into the molecular interactions and crystal structure of related ethanediol compounds, such as 1-phenyl-1,2-ethanediol, reveal insights into hydrogen bonding and supramolecular network formation. These studies contribute to understanding the compound's behavior in crystalline forms, which is beneficial for designing materials with specific properties (Bikas, Emami, & Kozakiewicz, 2019).

Eigenschaften

IUPAC Name |

(1R)-1-(furan-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSOKWRRCVPEJS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447941 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |

CAS RN |

14086-08-9 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the challenges associated with obtaining enantiomerically pure (1R)-1-(2-Furanyl)-1,2-ethanediol from readily available carbohydrates?

A: While (1R)-1-(2-Furanyl)-1,2-ethanediol can be obtained as a byproduct of acid-catalyzed dehydration of D-hexoses like glucose, this method presents several challenges. Firstly, the reaction yields a mixture of furan products, making isolation of the desired compound inefficient []. Secondly, the acidic conditions can lead to racemization of the chiral center, diminishing the enantiomeric purity of the product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.